molecular formula C6H14O B13794238 Butane, 2-methoxy-3-methyl- CAS No. 62016-49-3

Butane, 2-methoxy-3-methyl-

Katalognummer: B13794238
CAS-Nummer: 62016-49-3
Molekulargewicht: 102.17 g/mol
InChI-Schlüssel: JPUDLQKLSRSRGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3-methylbutane is an organic compound with the molecular formula C6H14O. It is also known as methyl 3-methylbutan-2-yl ether. This compound is a colorless liquid with a characteristic ether-like odor. It is used in various chemical processes and has applications in different fields of scientific research.

Vorbereitungsmethoden

2-Methoxy-3-methylbutane can be synthesized through several methods. One common synthetic route involves the reaction of methanol with neopentyl iodide. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of by-products . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Methoxy-3-methylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3-methylbutane has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of ethers and other organic compounds.

    Biology: It is used in the study of biological processes and as a solvent for various biochemical reactions.

    Industry: It is used in the production of various industrial chemicals and as a solvent in manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-methoxy-3-methylbutane involves its interaction with specific molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution and reaction of other compounds. Its molecular structure allows it to participate in various chemical reactions, influencing the reactivity and stability of other molecules in the reaction mixture.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-3-methylbutane can be compared with other similar compounds, such as:

    2-Methoxy-2-methylpropane: This compound has a similar structure but with a different arrangement of methyl groups, leading to different chemical properties and reactivity.

    2-Methoxy-3-methylpentane: This compound has an additional carbon atom, resulting in different physical and chemical properties.

    2-Methoxy-3-methylhexane: This compound has two additional carbon atoms, further altering its properties and applications.

The uniqueness of 2-methoxy-3-methylbutane lies in its specific molecular structure, which provides distinct reactivity and applications compared to its similar compounds.

Eigenschaften

CAS-Nummer

62016-49-3

Molekularformel

C6H14O

Molekulargewicht

102.17 g/mol

IUPAC-Name

2-methoxy-3-methylbutane

InChI

InChI=1S/C6H14O/c1-5(2)6(3)7-4/h5-6H,1-4H3

InChI-Schlüssel

JPUDLQKLSRSRGN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.